molecular formula C6H4F2N4S B13336088 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13336088
M. Wt: 202.19 g/mol
InChI Key: IVLGYCPGAKHNJN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a thiazole ring fused to a pyrimidine ring, with a difluoromethyl group at the 2-position and an amine group at the 7-position. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazoles with fluorinated alkynoates. This transformation is performed under transition-metal-free conditions, offering new fluorinated cyclized products with good to excellent yields . Another approach involves the use of palladium-catalyzed reactions for the functionalization of these N-fused scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s biological activity.

Scientific Research Applications

2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, the compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of topoisomerase I can effectively halt the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine include other thiazolo[4,5-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles compared to similar compounds.

Properties

Molecular Formula

C6H4F2N4S

Molecular Weight

202.19 g/mol

IUPAC Name

2-(difluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C6H4F2N4S/c7-3(8)6-12-2-4(9)10-1-11-5(2)13-6/h1,3H,(H2,9,10,11)

InChI Key

IVLGYCPGAKHNJN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)SC(=N2)C(F)F)N

Origin of Product

United States

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